N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Carbonic anhydrase inhibition Isoform selectivity Tumor-associated isoforms

This compound is a hybrid molecule that combines a classical carbonic anhydrase (CA) inhibitory pharmacophore, derived from the uricosuric agent probenecid, with a 1,3,4-thiadiazole heterocycle substituted at the 5-position with a 2,4-dichlorophenyl group. It belongs to the class of tertiary substituted sulfonamides, which are under investigation for isoform-selective CA inhibition, particularly against tumor-associated isoforms hCA IX and XII.

Molecular Formula C21H22Cl2N4O3S2
Molecular Weight 513.45
CAS No. 391227-79-5
Cat. No. B2902926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
CAS391227-79-5
Molecular FormulaC21H22Cl2N4O3S2
Molecular Weight513.45
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C21H22Cl2N4O3S2/c1-3-11-27(12-4-2)32(29,30)16-8-5-14(6-9-16)19(28)24-21-26-25-20(31-21)17-10-7-15(22)13-18(17)23/h5-10,13H,3-4,11-12H2,1-2H3,(H,24,26,28)
InChIKeyLOVCPCLXWNOICY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide (CAS 391227-79-5): A Probenecid-Derived Thiadiazole Hybrid for Carbonic Anhydrase Research


This compound is a hybrid molecule that combines a classical carbonic anhydrase (CA) inhibitory pharmacophore, derived from the uricosuric agent probenecid, with a 1,3,4-thiadiazole heterocycle substituted at the 5-position with a 2,4-dichlorophenyl group. It belongs to the class of tertiary substituted sulfonamides, which are under investigation for isoform-selective CA inhibition, particularly against tumor-associated isoforms hCA IX and XII [1]. The synthesis likely involves coupling 4-(N,N-dipropylsulfamoyl)benzoic acid (probenecid) with 2-amino-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole, a building block commonly used in medicinal chemistry .

Targeting Isoform Selectivity: Why N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide Cannot Be Replaced by Standard CA Inhibitors


Classical sulfonamide CA inhibitors like acetazolamide often lack isoform selectivity, leading to off-target effects. Probenecid-derived tertiary sulfonamides, in contrast, have demonstrated a complete loss of inhibition for the ubiquitous hCA II isoform (Ki > 10,000 nM) while enhancing affinity for tumor-associated hCA IX and XII [1]. This specific compound further modifies the probenecid scaffold by appending a 5-(2,4-dichlorophenyl)-1,3,4-thiadiazole moiety, which is predicted to increase lipophilicity and alter the selectivity profile compared to simpler alkyl or aryl amides described in the literature. Therefore, replacing it with generic CA inhibitors or even simpler probenecid derivatives would compromise the intended selectivity profile for transmembrane CA isoforms critical in cancer research.

Quantitative Evidence Guide: Functional and Structural Differentiation of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide


Carbonic Anhydrase Inhibition Selectivity: Class-Level Advantage Over Acetazolamide

The compound is derived from the probenecid pharmacophore. In a study of probenecid amide derivatives (compounds 1-12), the chemical modification led to a complete loss of inhibition for hCA II (Ki > 10,000 nM), while the most potent derivative achieved a Ki of 15.3 nM against hCA XII [1]. This class-level trend establishes that the dipropylsulfamoyl benzamide scaffold is a valid starting point for designing selective CA XII/IX inhibitors, a characteristic not shared by classical, non-selective sulfonamides like acetazolamide (which potently inhibits hCA II).

Carbonic anhydrase inhibition Isoform selectivity Tumor-associated isoforms

Lipophilicity Enhancement: The 2,4-Dichlorophenyl-1,3,4-Thiadiazole Group Differentiates From Simpler Amides

The target compound incorporates a bulky, lipophilic 5-(2,4-dichlorophenyl)-1,3,4-thiadiazole group. A closely related analog lacking this substitution, 4-(N,N-dipropylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide, has a calculated LogP of 2.5 [1]. By adding the 2,4-dichlorophenyl group, the clogP of the target compound is estimated to increase to approximately 4.5-5.0, significantly enhancing lipophilicity compared to both the parent probenecid (LogP ~2.0) and simpler amide derivatives.

Lipophilicity Membrane permeability Thiadiazole scaffold

Potential for Selective hCA XII Inhibition: Structural Rationale from Molecular Modelling

Docking studies on probenecid-derived amides demonstrate that the sulfamoyl group coordinates the active site zinc, while the amide portion engages a hydrophobic cleft adjacent to the active site, a region key for isoform selectivity [1]. The target compound's 5-(2,4-dichlorophenyl)-1,3,4-thiadiazole moiety is expected to exploit additional hydrophobic interactions in this cleft compared to smaller amine-derived amides, potentially leading to improved hCA XII affinity and selectivity over hCA II.

hCA XII Docking studies Cancer metabolism

Application Scenarios for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide: Focusing on Tumor Biology and CA Selectivity


Probing the Role of hCA XII in Hypoxic Tumor Microenvironments

Based on class-level evidence showing probenecid amides selectively inhibit hCA XII while sparing hCA II [1], this compound can be used in in vitro assays to dissect the specific contribution of hCA XII to pH regulation in cancer cell lines under hypoxic conditions. Its predicted lack of hCA II inhibition minimizes confounding effects on intracellular pH homeostasis.

Investigating the Effect of Lipophilic Thiadiazole Substitution on Membrane-Associated CA Isoforms

The enhanced lipophilicity from the 2,4-dichlorophenyl-thiadiazole group (estimated ΔLogP ≈ +2.0–2.5 vs. simpler analogs [2]) makes this compound a candidate for studying how increased membrane partitioning affects inhibitor access to and binding kinetics with transmembrane CA isoforms (hCA IX, XII) relative to cytosolic isoforms.

Chemical Biology Tool for Validating CA IX/XII as Therapeutic Targets

Given the established mechanism where probenecid derivatives lose hCA II inhibition entirely [1], this compound serves as a chemical probe to validate the therapeutic hypothesis that selective hCA IX/XII inhibition can disrupt tumor cell survival without the side effects associated with broad-spectrum CA inhibitors like acetazolamide.

Quote Request

Request a Quote for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.